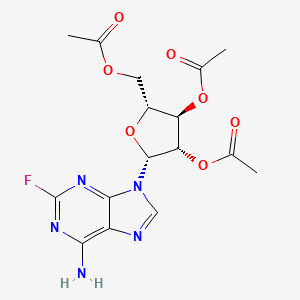

![molecular formula C50H32O8 B3067852 5',5''''-(Naphthalene-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) CAS No. 1816997-26-8](/img/structure/B3067852.png)

5',5''''-(Naphthalene-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5’,5’‘’‘-(Naphthalene-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid))” is a complex organic molecule with the molecular formula C26H16O8 . It is also known by other names such as 5,5’- (Naphthalene-1,4-diyl)diisophthalic acid .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms and bonds. The InChI string, which provides a textual representation of the molecule’s structure, isInChI=1S/C26H16O8/c27-23(28)15-7-13(8-16(11-15)24(29)30)19-5-6-20(22-4-2-1-3-21(19)22)14-9-17(25(31)32)12-18(10-14)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been used in the construction of all-polymer solar cells , and in the photocatalytic detoxification of a sulfur mustard simulant .Physical and Chemical Properties Analysis

This compound has a molecular weight of 456.4 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 4.5 . The compound’s topological polar surface area is 149 Ų .Wissenschaftliche Forschungsanwendungen

Luminescent Metal-Organic Coordination Networks

Yan et al. (2015) explored the synthesis of Zn(II)/Cd(II) coordination networks using naphthalene-2,6-dicarboxylic acid and bis(imidazole) linkers. These complexes displayed diverse entanglements and topologies, with unique luminescent and thermogravimetric properties, suggesting their potential in photonic and thermal applications (Yan et al., 2015).

Novel Aromatic Poly(Ester Amide)s

Hsiao and Leu (2004, 2005) synthesized a series of naphthalene-containing poly(ester amide)s, demonstrating their potential in creating semicrystalline materials with notable solubility and mechanical properties. These polymers exhibited high thermal stability, making them suitable for applications requiring durable and flexible materials (Hsiao & Leu, 2004); (Hsiao & Leu, 2005).

Ni(II) Complexes: Electrochemistry and Contaminant Removal

Zhao et al. (2020) examined Ni(II) coordination polymers using a naphthalene-amide ligand. They investigated electrochemical behaviors, fluorescence responses, and the removal of contaminants. Their findings highlight the potential of these complexes in environmental remediation and electronic applications (Zhao et al., 2020).

Thermal and Fluorescent Properties of Optical Brighteners

Liu et al. (2006) studied the thermal and fluorescent properties of various brighteners, including naphthalene-based compounds. Their findings indicate potential applications in enhancing material properties, particularly in improving color and brightness in various polymers (Liu et al., 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the polymer acceptors in all-polymer solar cells (all-PSCs) . These acceptors are crucial for the performance of all-PSCs, as they are responsible for the absorption of light and the subsequent generation of charge carriers .

Mode of Action

The compound interacts with its targets by enhancing their electron affinity, electron mobility, and mechanical reliability . This is achieved through the compound’s strong electron affinity and high electron mobility . The compound’s interaction with its targets results in an improved film morphology of the polymer–polymer blends in all-PSCs .

Biochemical Pathways

The compound affects the charge separation and transportation pathways in all-PSCs . By enhancing the electron affinity and mobility of the polymer acceptors, the compound facilitates the formation of a phase-separated morphology that is conducive to charge separation and transportation .

Result of Action

The action of the compound results in an enhanced fill factor (FF) and power conversion efficiency (PCE) in all-PSCs . Specifically, devices based on this compound exhibit a much higher PCE and an enhanced FF compared to those based on other compounds .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and light intensity . For instance, all-PSCs with mechanical and thermal stability have potential for applications in flexible devices . Furthermore, the compound’s performance is optimized in environments that favor the formation of a phase-separated morphology .

Eigenschaften

IUPAC Name |

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H32O8/c51-47(52)33-13-5-29(6-14-33)37-23-38(30-7-15-34(16-8-30)48(53)54)26-41(25-37)43-21-22-44(46-4-2-1-3-45(43)46)42-27-39(31-9-17-35(18-10-31)49(55)56)24-40(28-42)32-11-19-36(20-12-32)50(57)58/h1-28H,(H,51,52)(H,53,54)(H,55,56)(H,57,58) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYRWJHNMHTPQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC(=CC(=C6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H32O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067776.png)

![(-)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B3067784.png)

![(11AS)-12-hydroxy-1,10-dimesityl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067844.png)

![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3067863.png)

![(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3067871.png)